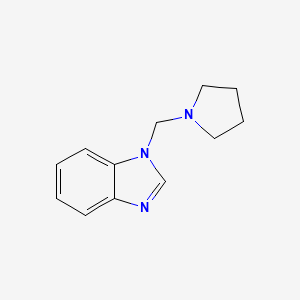

1-(Pyrrolidin-1-ylmethyl)benzimidazole

Description

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

1-(pyrrolidin-1-ylmethyl)benzimidazole |

InChI |

InChI=1S/C12H15N3/c1-2-6-12-11(5-1)13-9-15(12)10-14-7-3-4-8-14/h1-2,5-6,9H,3-4,7-8,10H2 |

InChI Key |

AUKUDHWDLULGGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CN2C=NC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-ylmethyl)benzimidazole typically involves the reaction of benzimidazole with pyrrolidine in the presence of a suitable catalyst

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including temperature control, solvent selection, and catalyst usage.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-ylmethyl)benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

1-(Pyrrolidin-1-ylmethyl)benzimidazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure and Substituent Variations

Benzimidazole derivatives share the fused bicyclic aromatic system but differ in substituent type and position. Key analogs include:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1-(Pyrrolidin-1-ylmethyl)benzimidazole | Pyrrolidinylmethyl at position 1 | 201.27 | Flexible pyrrolidine enhances lipophilicity (LogP: 2.1) and potential CNS penetration |

| Clemizole (Reactrol) | 4-Chlorobenzyl and pyrrolidinylmethyl at positions 1 and 2, respectively | 315.83 | Chlorobenzyl group increases LogP (estimated >3.0), enhancing membrane permeability |

| QC-2350 | 2-Phenylethyl and pyrrolidinylmethyl at positions 1 and 2 | 379.33 | Phenylethyl group adds steric bulk, likely improving HO-2 binding specificity |

| Albendazole | Propylthio and carbamate groups at positions 1 and 2 | 265.33 | Sulfur-containing side chain critical for antiparasitic activity |

Key Insight : The position and nature of substituents significantly influence biological activity. For example, pyrrolidinylmethyl at position 1 (target compound) vs. position 2 (Clemizole) alters steric accessibility for enzyme binding .

Enzyme Inhibition and Antimicrobial Effects

- Clemizole : Antihistamine activity (H₁ receptor antagonist) with additional antiviral properties against hepatitis C virus .

- Albendazole : Broad antiparasitic activity (EC₅₀: 0.1–1 µM) via β-tubulin disruption .

- Parent Benzimidazole : Inhibits bacterial DNA gyrase (MIC: 8–32 µg/mL for Gram-positive pathogens) .

Anticancer Potential

- QC-2350: Not directly cytotoxic but modulates HO-2, a therapeutic target in oxidative stress-related cancers .

- 1-[Di(2-chloroethyl)amino-methyl]benzimidazole: Alkylating agent with antitumor activity against Walker carcinoma 256 (ED₅₀: 2.5 mg/kg) .

Physicochemical and Pharmacokinetic Properties

| Property | 1-(Pyrrolidin-1-ylmethyl)benzimidazole | Clemizole | Albendazole |

|---|---|---|---|

| LogP | 2.1 | ~3.5 | 3.0 |

| Water Solubility | Moderate (pyrrolidine enhances) | Low | Low |

| PSA (Ų) | 31.9 | 45.2 | 83.1 |

| Bioavailability | Moderate (CNS-penetrant potential) | High (oral) | Low (requires fatty meal) |

Note: The pyrrolidine group in the target compound improves solubility compared to chlorobenzyl (Clemizole) or thiocarbamate (Albendazole) groups .

Toxicological Profiles

- 1-(Pyrrolidin-1-ylmethyl)benzimidazole: No specific toxicity data; pyrrolidine derivatives generally exhibit low acute toxicity (LD₅₀ >500 mg/kg in rodents) .

- Clemizole : Well-tolerated in humans (therapeutic dose: 10–20 mg/day) but may cause drowsiness .

- Albendazole : Hepatotoxic at high doses (≥800 mg/day) due to sulfoxide metabolites .

Q & A

What synthetic methodologies are commonly employed to prepare 1-(Pyrrolidin-1-ylmethyl)benzimidazole derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of 1-(Pyrrolidin-1-ylmethyl)benzimidazole derivatives typically involves Mannich base reactions or condensation strategies ( ). For example:

- Mannich Reaction : A three-component reaction between benzimidazole, pyrrolidine, and formaldehyde under reflux in ethanol yields the target compound. Optimizing pH (neutral to slightly acidic) and temperature (60–80°C) improves regioselectivity .

- Cycloaddition Approaches : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties to the benzimidazole core, as seen in phenoxymethylbenzoimidazole hybrids ( ). Solvent choice (e.g., DMF vs. ethanol) and catalyst loading (5–10 mol% CuI) critically affect reaction efficiency .

- Crystallization and Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%), while column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts .

Advanced Consideration : Substituent steric effects (e.g., bulky groups on the pyrrolidine ring) may necessitate microwave-assisted synthesis to reduce reaction times and improve yields .

How can X-ray crystallography and computational tools elucidate the structural and electronic properties of 1-(Pyrrolidin-1-ylmethyl)benzimidazole derivatives?

Methodological Answer:

- X-ray Crystallography :

- Use SHELXL for structure refinement ( ). Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis (e.g., N–H⋯O interactions) to validate molecular packing .

- ORTEP-III ( ) generates thermal ellipsoid plots to visualize atomic displacement, crucial for identifying π-π stacking in benzimidazole derivatives (e.g., 3.69 Å separation between aromatic rings) .

- Computational Modeling :

Advanced Consideration : High-resolution synchrotron data (λ = 0.7 Å) resolves disorder in flexible pyrrolidinylmethyl groups, enabling precise conformational analysis .

How do substituents on the benzimidazole core modulate biological activity, and what contradictory findings exist in structure-activity relationship (SAR) studies?

Methodological Answer:

- Germination Studies :

- A free -NH₂ group (e.g., 5-nitro-1H-benzimidazole-6-amine) enhances wheat germination rates (85% at 10⁻⁶ M), while -N=N- (diazo) derivatives inhibit germination completely ( ).

- Contradiction: In enzymatic assays, -NH₂ at position 2 of benzimidazole abolishes inhibition (IC₅₀ > 100 μM) against Francisella tularensis enzymes, whereas -CH₃ substitution improves activity (IC₅₀ = 3.2 μM) due to enhanced lipophilicity .

- Enzyme Inhibition :

Advanced Consideration : Use CoMFA/CoMSIA models to resolve contradictory SAR trends by correlating 3D electrostatic fields with bioactivity data .

What experimental protocols are critical for evaluating benzimidazole derivatives as corrosion inhibitors, and how do electrochemical methods validate performance?

Methodological Answer:

- Weight Loss Tests :

- Electrochemical Impedance Spectroscopy (EIS) :

- Potentiodynamic Polarization :

Advanced Consideration : Atomic Force Microscopy (AFM) quantifies surface roughness (Ra) post-corrosion, correlating inhibitor efficacy with morphological changes (e.g., Ra = 12 nm vs. 45 nm for uninhibited samples) .

How can molecular docking and dynamics simulations guide the design of 1-(Pyrrolidin-1-ylmethyl)benzimidazole-based enzyme inhibitors?

Methodological Answer:

- Docking Workflow :

- Prepare ligand (protonated benzimidazole) and receptor (e.g., F. tularensis enzyme PDB: 5XYZ) using AutoDock Vina . Key residues (e.g., Asp98, Tyr102) form hydrogen bonds with the pyrrolidine nitrogen .

- Scoring functions (ΔG = -9.2 kcal/mol) prioritize derivatives with halogen substituents (e.g., -Cl) for π-π stacking with NADH cofactors .

- MD Simulations :

Advanced Consideration : Free Energy Perturbation (FEP) calculates relative binding affinities for substituent optimization, reducing false positives in virtual screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.